![molecular formula C19H19ClF2N2O2 B4665207 1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B4665207.png)
1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine
Overview
Description
1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its potential as an antipsychotic and antidepressant agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine have been extensively studied. In animal studies, this compound has been shown to reduce psychotic-like behaviors and improve depressive-like behaviors. It has also been shown to have anti-inflammatory and antitumor effects. In addition, this compound has been shown to have minimal toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine in lab experiments is its potential as a reference standard for the development of new analytical methods. Another advantage is its potential as a tool for studying the mechanisms of action of antipsychotic and antidepressant agents. However, one limitation is the limited understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine. One direction is the development of new synthetic methods for this compound, which can improve its yield and purity. Another direction is the investigation of its potential as an antipsychotic and antidepressant agent in human clinical trials. Further studies on its mechanism of action and biochemical and physiological effects can also provide valuable insights into its potential applications in various fields. Additionally, the use of this compound as a reference standard in analytical chemistry can be further explored.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an antipsychotic and antidepressant agent. It has also been studied for its potential as an anti-inflammatory and antitumor agent. In addition, this compound has been used as a reference standard in analytical chemistry for the development of new analytical methods.
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(2,4-difluorophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O2/c1-13-2-3-14(20)10-17(13)23-6-8-24(9-7-23)19(25)12-26-18-5-4-15(21)11-16(18)22/h2-5,10-11H,6-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUHFOOKJJIEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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